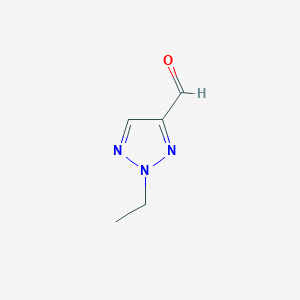

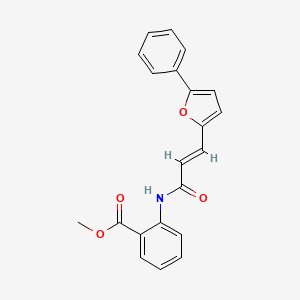

![molecular formula C25H17F2N3O3S B2487058 2-Amino-6-(2-fluorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893294-65-0](/img/structure/B2487058.png)

2-Amino-6-(2-fluorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemicals known for their complex structures and potential biological activities. Compounds within this class are synthesized through multistep reactions and have been studied for various applications, including their potential as inhibitors of specific enzymes like monoamine oxidase, showcasing their relevance in medicinal chemistry and pharmaceutical research.

Synthesis Analysis

The synthesis of related compounds typically involves a multistep reaction process. Starting materials like methyl anthranilate are coupled with methane sulfonyl chloride, followed by N-benzylation or N-methylation reactions. The subsequent ring closure with sodium hydride results in the formation of benzothiazine dioxides. These precursors are then involved in multicomponent reactions with malononitrile and substituted benzaldehydes to yield the desired compounds (Ahmad et al., 2019).

Molecular Structure Analysis

X-ray diffraction analysis has been utilized to prove the molecular structures of these compounds uniquely. This method confirms the precise arrangement of atoms within the molecule, providing a foundation for understanding the chemical reactivity and interactions of the compound with biological targets (Shemchuk et al., 2014).

Chemical Reactions and Properties

These compounds exhibit a variety of chemical reactions, including three-component condensation and interactions with different reagents to produce a wide range of derivatives. These reactions are indicative of the compound's reactivity and potential for further chemical modification (Ukrainets et al., 2014).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

A significant area of research involving this compound focuses on its synthesis and structural elucidation. For instance, the synthesis of related 2-amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides has been achieved through a multi-step reaction starting from methyl anthranilate, coupled with methane sulfonyl chloride, followed by N-benzylation and N-methylation reactions, and concluding with a ring closure to form the respective 2,1-benzothiazine 2,2-dioxides (Ahmad et al., 2019). This methodology underscores the complex synthetic routes employed to create such intricate molecules and highlights the importance of X-ray crystallography in confirming their structures.

Biological Activities and Potential Applications

The aforementioned study by Ahmad et al. (2019) also delved into the biological evaluation of synthesized compounds, revealing their potential as selective inhibitors of monoamine oxidase A and B. This finding points towards the therapeutic potential of these compounds in treating neurological disorders, given the critical role of monoamine oxidase inhibitors in managing conditions such as depression and Parkinson's disease.

Another research avenue explores the antimicrobial properties of similar compounds, as demonstrated by a study on the synthesis of various substituted benzothiazole-containing tetrahydropyrano[2,3-c]pyrazole derivatives and their screening against different bacterial strains (Mahdi, 2015). Such studies highlight the potential of these compounds in contributing to the development of new antimicrobial agents.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity and interaction mechanisms of compounds like 2-Amino-6-(2-fluorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide are also of interest. Research into the peculiarities of multicomponent synthesis derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide reveals intricate reaction pathways and the formation of stable intermediates, which can significantly influence the synthesis of desired end products (Lega et al., 2016). Understanding these mechanisms is crucial for optimizing synthetic routes and enhancing yields.

Propriétés

IUPAC Name |

2-amino-4-(4-fluorophenyl)-6-[(2-fluorophenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17F2N3O3S/c26-17-11-9-15(10-12-17)22-19(13-28)25(29)33-23-18-6-2-4-8-21(18)30(34(31,32)24(22)23)14-16-5-1-3-7-20(16)27/h1-12,22H,14,29H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUOPZRPZVWXNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2486976.png)

![(1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/no-structure.png)

![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2486985.png)

![3-[(2-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2486988.png)

![(E)-[(4-chlorophenyl)methylidene]amino 4-nitrobenzoate](/img/structure/B2486989.png)

![2-cyclopropyl-4-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2486990.png)

![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2486992.png)

![3-Piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine;dihydrochloride](/img/structure/B2486994.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2486995.png)